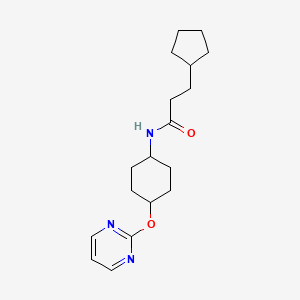
3-cyclopentyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopentyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)propanamide is a synthetic organic compound Its structure includes a cyclopentyl group, a cyclohexyl group with a pyrimidin-2-yloxy substituent, and a propanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)propanamide typically involves multiple steps, including the formation of the cyclohexyl and cyclopentyl rings, the introduction of the pyrimidin-2-yloxy group, and the final coupling to form the propanamide. Specific reaction conditions, such as temperature, solvents, and catalysts, would depend on the exact synthetic route chosen.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis, and purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexyl or cyclopentyl rings.
Reduction: Reduction reactions could target the amide group or other functional groups within the molecule.
Substitution: Substitution reactions might occur at the pyrimidin-2-yloxy group or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophilic or electrophilic reagents, depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
3-cyclopentyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)propanamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
作用機序
The mechanism of action for this compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
- 3-cyclopentyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide
- 3-cyclopentyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)butanamide
Uniqueness
The uniqueness of 3-cyclopentyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)propanamide could lie in its specific structural features, such as the combination of the cyclopentyl and cyclohexyl rings with the pyrimidin-2-yloxy group, which may confer unique chemical and biological properties.
特性
IUPAC Name |
3-cyclopentyl-N-(4-pyrimidin-2-yloxycyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c22-17(11-6-14-4-1-2-5-14)21-15-7-9-16(10-8-15)23-18-19-12-3-13-20-18/h3,12-16H,1-2,4-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMXLLIGSBDBRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2CCC(CC2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

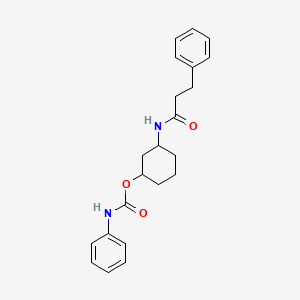
![4-(4-(dibenzo[b,d]thiophen-2-yl)-5-phenyl-1H-imidazol-2-yl)benzene-1,2-diol](/img/structure/B2436634.png)
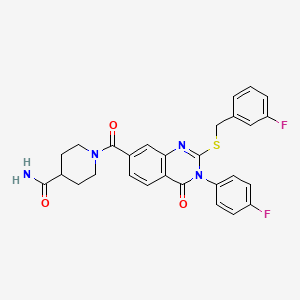
![2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoic acid](/img/structure/B2436638.png)
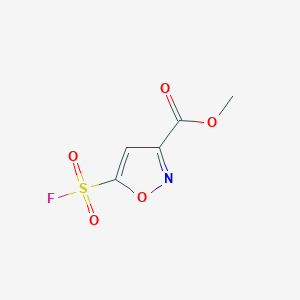
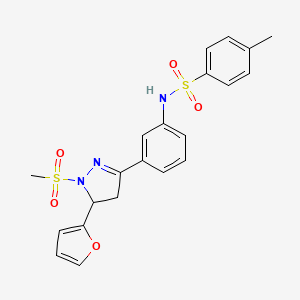
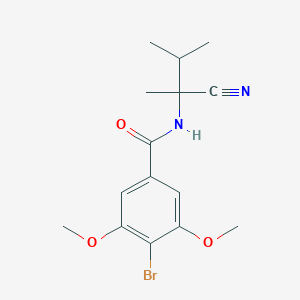
![3-[1-(Pyrrolidin-3-yl)ethyl]pyridine](/img/structure/B2436643.png)

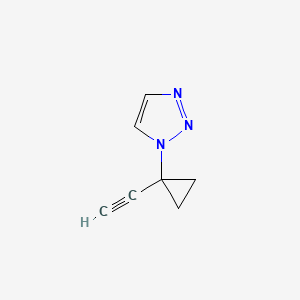
![4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B2436650.png)
![2-({1-[6-(Cyclopentyloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B2436652.png)
![4-[(2-aminophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2436653.png)
